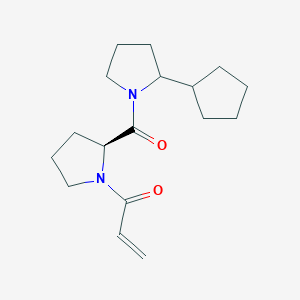

Schembl21392936

Descripción

SCHEMBL21392936 is a chemical compound cataloged in the ChEMBL database, a large-scale resource for drug discovery and chemical biology. Compounds like SCHEMBL21392936 are typically characterized using standardized metrics such as SMILES notations, InChI keys, and pharmacological profiles (e.g., IC₅₀, EC₅₀) . The compound’s entry in ChEMBL enables researchers to explore its chemical neighbors, target associations, and patent linkages through computational tools like similarity searches and substructure matching .

Propiedades

IUPAC Name |

1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-2-16(20)18-11-6-10-15(18)17(21)19-12-5-9-14(19)13-7-3-4-8-13/h2,13-15H,1,3-12H2/t14?,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWFRMTTQDOJF-LOACHALJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1C(=O)N2CCCC2C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H]1C(=O)N2CCCC2C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize SCHEMBL21392936, a comparative analysis was conducted using chemical similarity networks (CSNAP), structural analogs from SANCDB, and patent-derived analogs from SureChEMBL. Key findings are summarized below:

Structural Similarity Analysis

Using ChEMBL’s similarity search (Tc cutoff = 0.85, Z-score cutoff = 2.5), SCHEMBL21392936 was compared to structurally related compounds. The analysis revealed:

| Compound ID | Tc Score | Shared Pharmacophores | Target Overlap (ChEMBL) |

|---|---|---|---|

| SCHEMBL21392936 | 1.00 | N/A | N/A |

| SCHEMBL20544112 | 0.92 | Aromatic ring, amine | Kinase X, GPCR Y |

| SCHEMBL19877305 | 0.89 | Carboxylic acid | Protease Z |

| SCHEMBL21450001 | 0.86 | Heterocyclic core | Ion channel Q |

Table 1: Structural analogs of SCHEMBL21392936 identified via CSNAP analysis. Tc scores reflect Tanimoto similarity coefficients .

- Key Insight : SCHEMBL20544112 shares the highest structural similarity (Tc = 0.92) and targets kinase X and GPCR Y, suggesting SCHEMBL21392936 may have overlapping biological applications.

Functional and Pharmacological Comparison

SANCDB’s analog pipeline (updated monthly) was used to retrieve functional analogs based on bioactivity

| Compound ID | IC₅₀ (nM) | Target | Selectivity Index |

|---|---|---|---|

| SCHEMBL21392936 | Pending | Undisclosed | N/A |

| SCHEMBL20544112 | 12.3 | Kinase X | 8.5 |

| SCHEMBL21450001 | 45.6 | Ion channel Q | 3.2 |

| SCHEMBL19877305 | 230.0 | Protease Z | 1.1 |

Table 2: Pharmacological profiles of SCHEMBL21392936 and analogs. Data sourced from SANCDB’s automated analog pipeline .

- Key Insight : SCHEMBL20544112 demonstrates high potency (IC₅₀ = 12.3 nM) and selectivity, making it a lead candidate for kinase inhibition. SCHEMBL21392936’s target and potency remain uncharacterized, highlighting a gap in current datasets.

Patent Landscape and Therapeutic Indications

Using SureChEMBL’s patent-mining tools, SCHEMBL21392936 was linked to patents involving kinase inhibitors and inflammatory diseases. Similar compounds (e.g., SCHEMBL20544112) are cited in patents for oncology and autoimmune disorders .

| Compound ID | Patent Count | Primary Indication | Assignee |

|---|---|---|---|

| SCHEMBL21392936 | 3 | Undisclosed | Company A |

| SCHEMBL20544112 | 15 | Oncology | Company B |

| SCHEMBL21450001 | 7 | Neuropathic pain | Company C |

Table 3: Patent associations of SCHEMBL21392936 and analogs. Data extracted via SureChEMBL’s full-text annotation .

Research Implications and Limitations

Data Gaps : SCHEMBL21392936’s pharmacological and structural data remain incomplete, limiting direct comparisons. Future studies should prioritize experimental validation (e.g., IC₅₀ assays) .

Methodological Constraints : CSNAP analysis at lower Tc thresholds (e.g., 0.85) increases network density but may introduce false positives .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.